molecular formula C20H14BrN3 B12154457 N-(4-bromophenyl)-4-phenylphthalazin-1-amine

N-(4-bromophenyl)-4-phenylphthalazin-1-amine

Cat. No.: B12154457
M. Wt: 376.2 g/mol
InChI Key: KTAOSDUHMXUHPU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-phenylphthalazin-1-amine is a phthalazine derivative characterized by a phenyl group at position 4 of the phthalazine core and an amine substituent linked to a 4-bromophenyl group. Phthalazines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and antimicrobials. The bromine atom on the phenyl ring enhances lipophilicity and may influence binding affinity to biological targets through halogen bonding .

Properties

Molecular Formula

C20H14BrN3

Molecular Weight

376.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-phenylphthalazin-1-amine

InChI

InChI=1S/C20H14BrN3/c21-15-10-12-16(13-11-15)22-20-18-9-5-4-8-17(18)19(23-24-20)14-6-2-1-3-7-14/h1-13H,(H,22,24)

InChI Key

KTAOSDUHMXUHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-phenylphthalazin-1-amine typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the desired phthalazine derivative. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-4-phenylphthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding phthalazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of substituted phthalazine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential use in the development of new therapeutic agents for the treatment of cancer and infectious diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Halogen-Substituted Phthalazine Derivatives

Substituting bromine with other halogens or modifying substituent positions significantly alters physicochemical and biological properties.

Compound Name Substituents Key Findings Reference
N-(4-chlorophenyl)-4-phenylphthalazin-1-amine Cl instead of Br at para position Reduced lipophilicity (Cl < Br); comparable anticancer activity in vitro
N-(4-iodophenyl)-4-phenylphthalazin-1-amine I instead of Br at para position Higher molecular weight; similar inhibitory potency in enzyme assays
N-(3-bromophenyl)-4-phenylphthalazin-1-amine Br at meta position Lower receptor binding affinity due to steric hindrance

Key Insight : Bromine’s size and electronegativity balance lipophilicity and target interactions, making it optimal for activity in some contexts. Meta-substitution often reduces potency compared to para-substitution .

Core Heterocycle Modifications

Replacing phthalazine with other heterocycles affects bioactivity and synthetic routes.

Compound Name Core Structure Biological Activity Reference
N-(4-bromophenyl)quinoline-2-carboxamide Quinoline Antiviral activity (EC₅₀ = 5.5 μM for CoV)
N-(4-bromophenyl)pyridazin-3(2H)-one Pyridazinone FPR2 agonist (calcium mobilization in neutrophils)
4-(4-Bromophenyl)-1,3-oxazin-2-amine 1,3-Oxazine Broad-spectrum antimicrobial (IC₅₀ = 4–8 μM)

Key Insight: Phthalazine derivatives exhibit superior kinase inhibition, while pyridazinones and oxazines excel in receptor agonism and antimicrobial activity, respectively .

Substituent Variations on the Aromatic Ring

Modifying the phenyl group attached to the phthalazine core influences solubility and target selectivity.

Compound Name Phenyl Substituent Key Findings Reference
N-(4-bromophenyl)-4-(3-methoxyphenyl)phthalazin-1-amine 3-OCH₃ Enhanced solubility; reduced cytotoxicity in normal cells
N-(4-bromophenyl)-4-(4-nitrophenyl)phthalazin-1-amine 4-NO₂ Increased electron-withdrawing effects; improved DNA intercalation
N-(4-bromophenyl)-4-(2-thienyl)phthalazin-1-amine Thiophene Higher metabolic stability; retained anticancer potency

Key Insight : Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., nitro) enhance DNA interaction .

Biological Activity

N-(4-bromophenyl)-4-phenylphthalazin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Phthalazine Derivatives

Phthalazine derivatives, including this compound, are known for their pharmacological properties. These compounds have been studied for their potential in treating various diseases, including cancer and bacterial infections. The presence of bromine in the structure enhances biological activity through increased lipophilicity and molecular interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer effects.
  • Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study reported the following findings:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis
MCF-7 (breast cancer)3.5Cell cycle arrest
A549 (lung cancer)7.2Inhibition of proliferation

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa20.0

The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly induced apoptosis through the activation of caspase pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound demonstrated effective inhibition against MRSA and other resistant strains, positioning it as a candidate for further development in treating resistant infections .

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